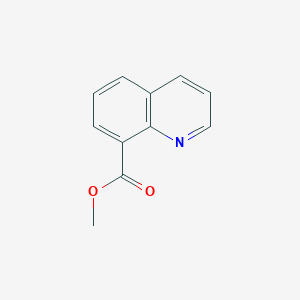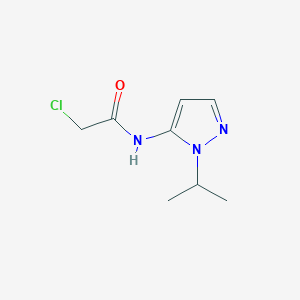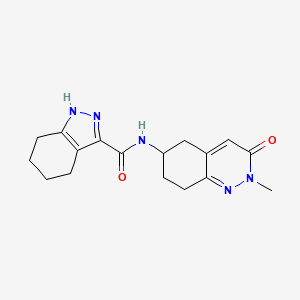
UK-371804 HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UK-371804 HCl is a potent and selective urokinase-type plasminogen activator (uPA) inhibitor . It has excellent enzyme potency (Ki=10 nM) and selectivity profile (4000-fold versus tPA and 2700-fold versus plasmin) .
Physical And Chemical Properties Analysis
The physical and chemical properties of UK-371804 HCl include a molecular weight of 422.3 g/mol and a molecular formula of C14H17Cl2N5O4S . It is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes .
Applications De Recherche Scientifique
- UK-371804 HCl is a potent and selective uPA inhibitor with excellent enzyme potency (Ki = 10 nM) and a remarkable selectivity profile (4000-fold versus tPA and 2700-fold versus plasmin) .
Urokinase-Type Plasminogen Activator (uPA) Inhibition
Wound Healing and Tissue Repair
Mécanisme D'action
Target of Action
UK-371804 HCl is a highly potent and selective inhibitor of the urokinase-type plasminogen activator (uPA) . The primary target of UK-371804 HCl is uPA, a serine protease that plays a crucial role in tissue remodeling, wound healing, and cell migration .
Mode of Action
UK-371804 HCl interacts with its target, uPA, in a reversible and substrate-competitive manner . It binds to uPA with a Ki value of 10 nM, indicating a high binding affinity . This interaction results in the inhibition of uPA’s enzymatic activity, thereby preventing the conversion of plasminogen to plasmin .
Biochemical Pathways
The inhibition of uPA by UK-371804 HCl affects the plasminogen activation system . This system is responsible for the conversion of plasminogen to plasmin, a serine protease that plays a key role in fibrinolysis and the degradation of various extracellular matrix proteins . By inhibiting uPA, UK-371804 HCl prevents the formation of plasmin, thereby affecting these downstream processes .
Pharmacokinetics
It is noted that when applied topically, uk-371804 hcl effectively penetrates into excisional wounds of experimental pigs This suggests that the compound may have good tissue penetration properties
Result of Action
The inhibition of uPA by UK-371804 HCl leads to a decrease in the formation of plasmin . This can result in reduced degradation of extracellular matrix proteins, potentially affecting processes such as tissue remodeling and cell migration . In a porcine acute excisional wound model, the application of UK-371804 HCl resulted in no adverse effect on wound closure .
Action Environment
It is noted that uk-371804 hcl can effectively penetrate into excisional wounds when applied topically , suggesting that the compound may be stable and effective in a biological environment
Safety and Hazards
UK-371804 HCl is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . In case of inhalation, skin contact, eye contact, or swallowing, immediate medical attention is required .
Propriétés
IUPAC Name |
2-[[4-chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O4S.ClH/c1-14(2,12(21)22)20-25(23,24)7-3-4-8-9(5-7)11(19-13(16)17)18-6-10(8)15;/h3-6,20H,1-2H3,(H,21,22)(H4,16,17,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBFETAFRGVODB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C(=CN=C2N=C(N)N)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]benzoic Acid](/img/structure/B2613887.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2613888.png)

![3-chloro-2-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-5-(trifluoromethyl)pyridine](/img/structure/B2613890.png)



![N-benzyl-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2613894.png)
![2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol](/img/structure/B2613898.png)


![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-bromobenzoate](/img/structure/B2613905.png)
![1-[5-(2-Methoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea](/img/structure/B2613908.png)